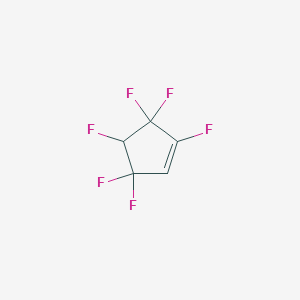

1,3,3,4,5,5-Hexafluorocyclopentene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

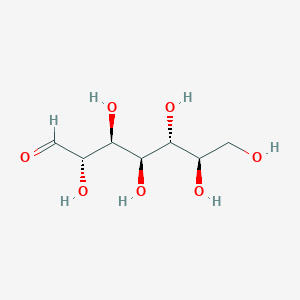

1,3,3,4,5,5-Hexafluorocyclopentene is a type of five-membered ring fluoride (c-C5F) that has been significantly desirable in green chlorofluorocarbon substitutes due to their practically flexible application in various fields and environmental friendliness . It has been widely used as heat pump fluids, etching agents, and important industrial intermediate materials .

Synthesis Analysis

The synthesis of 1,3,3,4,5,5-Hexafluorocyclopentene involves several steps. For instance, 1,1,2,2,3,3-hexafluorocyclopentane (F6A) was reacted with hydrogen in the presence of a Pd-based catalyst . Another synthesis method involves the use of a microflow system consisting of two T-shaped micromixers and stainless microtube reactors .

Molecular Structure Analysis

The molecular structure of 1,3,3,4,5,5-Hexafluorocyclopentene has been determined by X-ray single analysis and quantum chemical calculation in the DFT method . Intramolecular hydrogen bonding between S, S -dioxide units and methyl groups at photo-reactive carbon atoms contributes to the enhanced emission nature and suppressed cycloreversion photoreactivity of the ring-closed form isomers .

Chemical Reactions Analysis

The atmospheric oxidation mechanism and kinetics of 1,3,3,4,5,5-Hexafluorocyclopentene initiated by the OH radical have been investigated using electronic structure calculations . The initially formed adduct reacts rapidly with O2 and NO˙ to form the peroxy and alkoxy radical .

Safety And Hazards

The safety data sheet for 1,3,3,4,5,5-Hexafluorocyclopentene indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing fumes, mist, spray, vapors, and to wear protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3,3,4,5,5-hexafluorocyclopentene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F6/c6-2-1-4(8,9)3(7)5(2,10)11/h1,3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPSNAONUGNAKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C(C1(F)F)F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891737 |

Source

|

| Record name | 1,3,3,4,5,5-Hexafluorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,3,4,5,5-Hexafluorocyclopentene | |

CAS RN |

1006-02-6 |

Source

|

| Record name | 1,3,3,4,5,5-Hexafluorocyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,3,4,5,5-Hexafluorocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-Eicosapenta-5,8,11,14,17-enoic acid-[d5]](/img/structure/B1149470.png)

![5-Oxa-2-aza-spiro[3.4]octane](/img/structure/B1149483.png)